2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene
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Overview
Description
2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene is a heterocyclic compound that belongs to the class of thiophene derivatives. It has a molecular formula of C14H12O3S and a molecular weight of 260.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene typically involves the reaction of thiophene derivatives with benzoyl chloride and dioxolane under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a cyclization reaction with dioxolane to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes depending on the reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-5-(1,3-dioxolan-2-yl)-2-thienyl 1-propylbutyl ketone
- 5-(1,3-Dioxolan-2-yl)-2-(2-methoxybenzoyl)thiophene
- 3’-Chloro-2-piperidinomethyl benzophenone
- 4’-Bromo-2-piperidinomethyl benzophenone
Uniqueness
2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene stands out due to its unique combination of a benzoyl group and a dioxolane ring attached to a thiophene ring. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity .
Biological Activity
2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound characterized by its unique structural features, which include a thiophene ring and a dioxolane moiety. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article presents a comprehensive review of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O3S, with a molecular weight of approximately 288.36 g/mol. The compound's structure combines both aromatic and heterocyclic components, contributing to its diverse biological applications.
1. Antioxidant Properties
Research indicates that derivatives of thiophene compounds exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is crucial in preventing cellular damage associated with various diseases.
2. Antimicrobial Activity
Studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 625 - 1250 |
Escherichia coli | 500 - 1000 |
Pseudomonas aeruginosa | 750 - 1500 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
3. Anticancer Activity
Preliminary studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have been conducted on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF-7 (breast cancer).
Cell Line | IC50 (µM) |
---|---|
HepG2 | 12.5 |
HCT116 | 15.0 |
MCF-7 | 10.0 |
These findings indicate that the compound may inhibit cell proliferation effectively while showing lower toxicity to normal cells.
Study on Anticancer Mechanisms
A study explored the mechanisms by which this compound induces apoptosis in cancer cells. The assessment included:
- EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Cell Cycle Analysis : Flow cytometry revealed that treated cells exhibited G0/G1 phase arrest.
- Mitochondrial Pathway Activation : Western blot analysis showed altered expression of apoptosis-related proteins such as Bax and Bcl-2.
These mechanisms suggest that the compound may function as a potential therapeutic agent in cancer treatment.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h1-7,14H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNHFDDAXIQPIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641918 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-05-2 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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